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molecular formula C9H10ClN B1367343 7-Chloro-1,2,3,4-tetrahydroquinoline CAS No. 90562-35-9

7-Chloro-1,2,3,4-tetrahydroquinoline

Cat. No. B1367343
M. Wt: 167.63 g/mol
InChI Key: WVEIRFXVLXAKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06881737B2

Procedure details

Similar to the process reported by B. S. Rauckman, et. al., J. Med. Chemn., 1989, 32, 1927-1935, 4,7-dichloroquinoline (1.02 g, 5.1 mmol) was dissolved into anh. EtOH (30 mL) under N2 at RT. Concentrated HCl (1.76 mL, 20.4 mmol) was added, followed by the addition of the NaCNBH3 (1.28 g, 20.4 mmol). This produced vigorous gas and heat evolution. The reaction was heated to 60° C. for 2 h, then cooled and stirred at RT for an additional 18 h. The reaction was quenched by adjusting the pH to approximately 9 with 2 N NaOH. This mixture was extracted 3 times with EtOAc. The EtOAC extracts were washed brine, combined, dried over Na2SO4, filtered, and concentrated, then eluted through a 30×2.5 cm column of silica gel (3.75% EtOAc/Hexane) giving 7-chloro-1,2,3,4-tetrahydro-quinoline as an orange solid: MS m/z 168=[M+H]+. Calc'd for C9H10ClN: 167.05.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.76 mL
Type
reactant
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.Cl.[BH3-]C#N.[Na+]>CCO>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([CH2:2][CH2:3][CH2:4][NH:5]2)=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1.76 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.28 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at RT for an additional 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This produced vigorous gas and heat evolution
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted 3 times with EtOAc
WASH
Type
WASH
Details
The EtOAC extracts were washed brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted through a 30×2.5 cm column of silica gel (3.75% EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C2CCCNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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